

ATTO 514 for dSTORM Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 514

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This document provides a detailed guide for utilizing the **ATTO 514** fluorophore for direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging technique. It includes an overview of the dye's properties, recommended protocols for sample preparation and imaging, and a discussion of the expected performance.

Introduction to ATTO 514 for dSTORM

ATTO 514 is a hydrophilic fluorescent dye that exhibits high photostability, strong absorption, and a high fluorescence quantum yield, making it a suitable candidate for single-molecule localization microscopy techniques like dSTORM.^{[1][2][3]} Its spectral properties, with an absorption maximum around 511 nm and an emission maximum at approximately 532 nm, allow for efficient excitation with commonly available laser lines, such as the 514 nm line of an Argon-Ion laser.^{[1][2][3]}

The principle of dSTORM relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By ensuring that only a sparse subset of fluorophores is in the "on" state at any given moment, their individual positions can be determined with high precision, ultimately reconstructing a super-resolved image. The chemical environment, particularly the imaging buffer, plays a crucial role in inducing and optimizing this photoswitching behavior.

Quantitative Performance Data

While extensive quantitative data for **ATTO 514** in dSTORM is not as widely published as for other popular dyes like Alexa Fluor 647, the following table summarizes its key photophysical properties. For dSTORM performance metrics, values are generally expected to be influenced by the specific imaging buffer and illumination conditions. High photon yield and a low on/off duty cycle are desirable for achieving high localization precision and image quality.^[4]

Parameter	Value	Reference
Absorption Maximum (λ_{abs})	511 nm	[2]
Emission Maximum (λ_{em})	532 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	115,000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	85%	[2]
Fluorescence Lifetime (τ)	3.9 ns	[1]
Recommended Excitation Laser	514 nm	[1][2][3]

Experimental Protocols

This section provides a detailed methodology for performing dSTORM imaging with **ATTO 514**. The protocol is divided into sample preparation and imaging procedures.

Sample Preparation

Proper sample preparation is critical for successful dSTORM imaging. This includes cell culture, fixation, permeabilization, and immunolabeling.

3.1.1. Cell Culture and Fixation

- **Cell Seeding:** Plate cells on high-precision glass coverslips (#1.5H, 170 μm thickness) to an appropriate confluency.

- **Fixation:** A common fixation protocol involves using a solution of 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature. This helps to preserve the cellular ultrastructure.

3.1.2. Permeabilization and Blocking

- **Permeabilization:** To allow antibodies to access intracellular targets, permeabilize the cells with a buffer containing a detergent, such as 0.1% Triton X-100 in PBS, for 10-15 minutes.
- **Blocking:** To minimize non-specific antibody binding, incubate the samples in a blocking buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for at least 1 hour at room temperature.

3.1.3. Immunolabeling with **ATTO 514**

- **Primary Antibody Incubation:** Incubate the samples with a primary antibody specific to the target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the samples three times with PBS to remove unbound primary antibodies.
- **Secondary Antibody Incubation:** Incubate the samples with a secondary antibody conjugated to **ATTO 514**, diluted in blocking buffer, for 1 hour at room temperature in the dark.
- **Final Washes:** Wash the samples extensively with PBS to remove unbound secondary antibodies.
- **Post-fixation (Optional but Recommended):** To further stabilize the labeled structures, a post-fixation step with 2% PFA in PBS for 10 minutes can be performed.

dSTORM Imaging Protocol

3.2.1. Photoswitching Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of **ATTO 514**. A commonly used buffer system for dSTORM consists of a thiol and an oxygen scavenging system.

Recommended Imaging Buffer (MEA-based):

- Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
- Oxygen Scavenging System (GLOX):
 - Glucose oxidase (e.g., 56 mg/mL stock solution)
 - Catalase (e.g., 3.4 mg/mL stock solution)
- Thiol: 10-100 mM Mercaptoethylamine (MEA). The optimal concentration of MEA can be dye-dependent and may require optimization.[4]

Preparation Steps:

- Prepare the buffer base and the GLOX stock solution.
- Just before imaging, add the GLOX stock solution and MEA to the buffer base. For example, to 1 mL of buffer base, add 10 μ L of GLOX stock and the desired volume of 1 M MEA stock to reach the final concentration.

3.2.2. Microscope Setup and Image Acquisition

- Microscope: A widefield fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 100x, $NA \geq 1.4$) and a sensitive camera (e.g., EMCCD or sCMOS) is required.
- Laser Illumination: Use a 514 nm laser for excitation of **ATTO 514**. A second laser, typically in the UV or violet range (e.g., 405 nm), can be used to reactivate the fluorophores from the dark state, although for some dyes, the imaging laser alone is sufficient to induce both photoswitching and fluorescence excitation.
- Imaging Procedure:
 - Mount the coverslip with the prepared sample onto the microscope.
 - Replace the PBS with the freshly prepared dSTORM imaging buffer.
 - Illuminate the sample with high laser power (typically in the range of 1-10 kW/cm²) to drive most of the **ATTO 514** molecules into the dark state.[5]

- Acquire a series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms).[5]
- Adjust the laser powers (514 nm and optional 405 nm) to maintain a low density of simultaneously fluorescing molecules in each frame.

Data Analysis

The acquired image series is then processed using specialized software to localize the center of each individual fluorescent spot with high precision. The final super-resolved image is reconstructed by plotting the positions of all localized molecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for dSTORM imaging with **ATTO 514**.

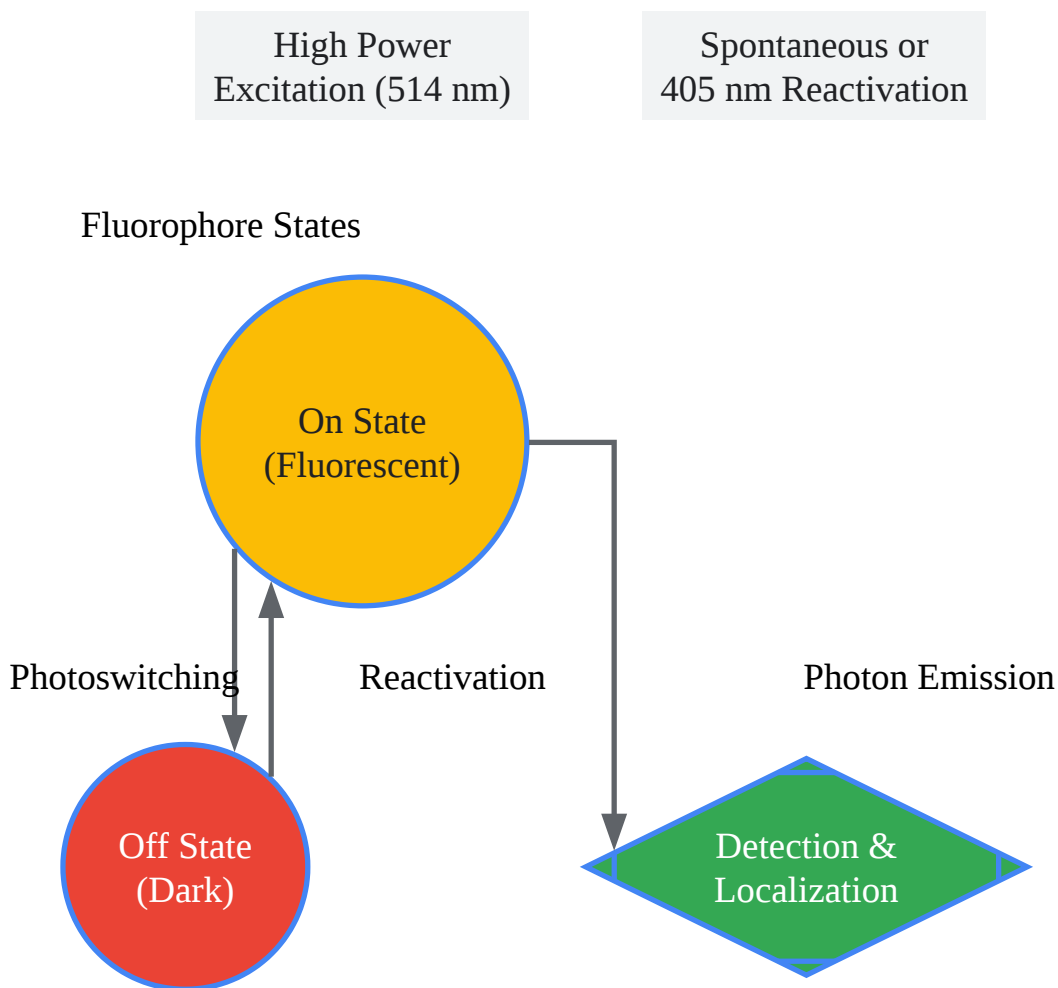


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Caption: A flowchart of the dSTORM experimental workflow.

Principle of dSTORM

This diagram illustrates the fundamental principle of dSTORM imaging.



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Caption: The photoswitching principle underlying dSTORM.

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